Befuraline hydrochloride
Description
Historical Context and Research Trajectory of Befuraline (B1209503) Hydrochloride
Developed in Germany during the 1970s, Befuraline, also known by its developmental code DIV-154, emerged from research programs seeking novel psychoactive agents. medkoo.comwikipedia.org Its synthesis and initial pharmacological evaluation marked a departure from the then-dominant tricyclic antidepressants. nih.gov The research trajectory of Befuraline hydrochloride was primarily driven by its observed antidepressant and stimulant effects. medkoo.comwikipedia.org
Early studies in the late 1970s and 1980s focused on characterizing its pharmacological profile. Researchers investigated its effects on the central nervous system, noting its ability to activate the CNS in animal models where depression-like states were induced by agents like reserpine (B192253) and tetrabenazine (B1681281). nih.gov These initial findings spurred further investigation into its potential as a new therapeutic agent for depressive disorders. Clinical evaluations were conducted in Germany and France, although the compound never achieved widespread clinical use. medkoo.comwikipedia.org
The core structure of Befuraline, N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine, provided a unique scaffold for medicinal chemists. nih.gov Its synthesis involves a relatively straightforward one-step coupling reaction between coumarilic acid (benzofuran-2-carboxylic acid) and benzylpiperazine. wikipedia.orgvulcanchem.com This accessibility likely contributed to its initial exploration as a pharmaceutical candidate. vulcanchem.com
Positioning of this compound within Medicinal Chemistry Research Paradigms
This compound is positioned within a distinct paradigm of medicinal chemistry that sought alternatives to traditional antidepressant structures. Its chemical architecture is notably different from the tricyclic antidepressants that were prevalent at the time of its development. nih.gov The structure incorporates two key pharmacophores: a benzofuran (B130515) ring system and a benzylpiperazine moiety, connected by a carbonyl linkage. vulcanchem.com
The mechanism of action of Befuraline is thought to involve multiple pathways. It is believed to act as a serotonin-norepinephrine-dopamine releasing agent. Additionally, research suggests it may inhibit the uptake of norepinephrine (B1679862) and serotonin (B10506) and also inhibit phosphodiesterase. nih.gov This multi-target approach is a recurring theme in the development of neuropsychiatric drugs, aiming for a broader spectrum of activity.
Detailed Research Findings
The following tables present a summary of key data related to this compound based on available research.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone;hydrochloride | nih.gov |
| Chemical Formula | C20H21ClN2O2 | medkoo.comvulcanchem.comnih.gov |
| Molecular Weight | 356.85 g/mol | medkoo.comvulcanchem.com |
| CAS Number | 41716-84-1 | medkoo.comvulcanchem.comnih.gov |
Table 2: Summary of Preclinical Research Findings for Befuraline
| Research Area | Key Findings | Source |
|---|---|---|
| Central Nervous System Activity | Activates the CNS depressed by reserpine, tetrabenazine, or perphenazine (B1679617) even at small doses. | nih.gov |
| Behavioral Effects in Animals | Prolongs exploratory activity and improves performance in operant behavior and conditioned avoidance tests, indicating increased alertness and reactivity. | nih.gov |
| Aggression | Displays aggression-inhibiting activity without causing sedation. | nih.gov |
| Anticholinergic Effects | Negligible central anticholinergic effect observed. | nih.gov |
| Interaction with other agents | No potentiation of apomorphine (B128758) or tryptamine (B22526) was observed. | nih.gov |
| Peripheral Autonomic Nervous System | Generally unaffected, with the exception of the nictitating membrane in cats. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41716-84-1 |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H |
InChI Key |
GMEYXHHLZUAKDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl |
Other CAS No. |
41716-84-1 |
Related CAS |
41717-30-0 (Parent) |
solubility |
41.5 [ug/mL] |
Synonyms |
efuraline befuraline monohydrochloride DIV 154 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization in Research of Befuraline Hydrochloride
Approaches to Befuraline (B1209503) Hydrochloride Synthesis
The synthesis of Befuraline is centered on the formation of an amide bond between a benzofuran (B130515) carboxyl group and a benzylpiperazine moiety. Various methods have been developed to achieve this coupling, with optimizations aimed at improving yield and purity for research applications.
Elucidation of Conventional Synthetic Routes and Optimization for Research Scale
The primary and most direct route to Befuraline involves the coupling of Benzofuran-2-carboxylic acid, also known as coumarilic acid, with N-benzylpiperazine. wikipedia.org This reaction forms the core amide linkage of the final product. Research and patent literature describe several variations of this fundamental transformation to yield the Befuraline free base, which is subsequently converted to its hydrochloride salt.
Two principal methods have been reported for this synthesis: drugfuture.com
Acid Chloride Method: This approach involves converting coumarilic acid into its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride is then reacted with N-benzylpiperazine. This reaction can be performed in a suitable solvent, such as boiling dimethylformamide, or in the presence of a base to neutralize the hydrogen chloride gas generated during the reaction. drugfuture.com
Direct Thermal Condensation: A second method involves heating the coumarilic acid salt of N-benzylpiperazine to high temperatures, in the range of 170-250°C. drugfuture.com This thermal treatment drives the condensation reaction, forming the amide bond and eliminating a molecule of water.
For research-scale synthesis, the acid chloride route is often preferred due to its milder conditions and generally higher yields. The purification of Befuraline hydrochloride typically involves crystallization from a suitable solvent system to obtain the final product with high purity.
Table 1: Key Reactants for this compound Synthesis
| Compound Name | Role | Molecular Formula |
| Benzofuran-2-carboxylic acid | Acid Precursor | C₉H₆O₃ |
| N-benzylpiperazine | Amine Precursor | C₁₁H₁₆N₂ |
| Thionyl chloride | Chlorinating Agent | SOCl₂ |
| Befuraline | Free Base Product | C₂₀H₂₀N₂O₂ |
Strategies for Derivatization and Analogue Preparation of this compound for Structure-Activity Studies
To investigate the structure-activity relationships (SAR) of Befuraline, researchers have synthesized various analogues and derivatives. nih.govnih.gov These studies aim to identify which parts of the molecule are essential for its biological activity and to potentially develop new compounds with improved properties. The derivatization strategies primarily focus on modifying the core components of the Befuraline structure: the benzofuran ring, the piperazine (B1678402) linker, and the benzyl (B1604629) group.
Key strategies for generating analogues include:
Modification of the Benzofuran Ring: Replacing the benzofuran moiety with other aryl or heteroaryl carboxamides allows for the exploration of how different aromatic systems influence activity.
Alteration of the Piperazine Ring: Modifications to the piperazine linker, such as introducing substituents, can alter the compound's conformational flexibility and basicity, which can be crucial for receptor interaction.
Substitution on the Benzyl Group: Introducing various substituents (e.g., halogens, alkyl groups) onto the phenyl ring of the benzyl group can probe the electronic and steric requirements of the binding site. For example, the synthesis of analogues like dihydrobefuraline has been reported to explore the impact of saturation on the benzofuran ring system. nih.gov
These SAR studies are fundamental in medicinal chemistry for optimizing lead compounds like Befuraline. mdpi.comfrontiersin.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies
The unambiguous confirmation of the structure and purity of this compound and its analogues relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process. iosrjournals.orgresearchgate.net
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Analogues
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display characteristic signals for each unique proton environment. This includes distinct signals for the aromatic protons on the benzofuran and benzyl rings, the methylene (B1212753) protons of the benzyl group, and the protons on the piperazine ring. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign them to specific protons in the structure. sigmaaldrich.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances would include those for the amide carbonyl carbon, the carbons of the two aromatic rings, and the aliphatic carbons of the piperazine and benzyl methylene groups. researchgate.net
While specific, publicly available spectra for this compound are scarce, the expected chemical shifts can be predicted based on the known effects of the functional groups present.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Benzofuran & Benzyl) | 7.0 - 8.0 | Complex multiplet patterns. |
| ¹H | Benzyl CH₂ | ~3.6 | Typically a singlet. |
| ¹H | Piperazine CH₂ | 2.5 - 4.0 | Multiple signals, often broad due to ring conformations. |
| ¹³C | Amide C=O | 160 - 170 | Diagnostic for the amide functional group. |
| ¹³C | Aromatic (Benzofuran & Benzyl) | 110 - 150 | Multiple signals corresponding to the aromatic carbons. |
| ¹³C | Benzyl CH₂ | 60 - 65 | Aliphatic carbon signal. |
| ¹³C | Piperazine CH₂ | 45 - 55 | Aliphatic carbon signals. |
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis in this compound Research
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. innovatechlabs.com For this compound, FTIR analysis would confirm the presence of its key structural features. azooptics.comieeesem.com
The IR spectrum of Befuraline would show characteristic absorption bands corresponding to:
Amide C=O Stretch: A strong absorption band typically appears in the region of 1630-1680 cm⁻¹, which is a clear indicator of the amide carbonyl group.
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzofuran and benzyl aromatic rings.
C-O-C Stretch: The ether linkage within the benzofuran ring would produce a strong stretching vibration, typically in the 1000-1300 cm⁻¹ range.
C-N Stretch: The stretching vibrations of the C-N bonds in the piperazine ring and the amide group would appear in the 1020-1250 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings provide information about the substitution pattern and appear in the 690-900 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for Befuraline
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Expected Intensity |
| Amide | C=O Stretch | 1630 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Benzofuran | C-O-C Stretch | 1000 - 1300 | Strong |
| Piperazine/Amide | C-N Stretch | 1020 - 1250 | Medium |
| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 | Strong |
Implementation of High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique molecular formula. thermofisher.com
For this compound (C₂₀H₂₁ClN₂O₂), HRMS provides definitive confirmation of its identity. The technique can distinguish Befuraline from other compounds that might have the same nominal mass but a different elemental composition. The expected monoisotopic mass of the protonated Befuraline free base [M+H]⁺ is calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This experimentally measured exact mass is then compared to the theoretical mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. iosrjournals.org
Table 4: High-Resolution Mass Spectrometry Data for Befuraline
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Befuraline (Free Base) | C₂₀H₂₀N₂O₂ | 320.1525 |
| Befuraline [M+H]⁺ | C₂₀H₂₁N₂O₂⁺ | 321.1603 |
Role of High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Isolation of this compound and Related Compounds
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical research and quality control, playing a critical role in the analysis of synthetic compounds like this compound. googleapis.com This high-resolution separation technique is indispensable for assessing the purity of the final compound and for isolating it from related substances, such as starting materials, by-products, and degradants. The versatility of HPLC, particularly in its reversed-phase mode, allows for the effective separation of a wide range of compounds based on their polarity. unodc.org
In the context of this compound, which is synthesized from the coupling of benzofuran-2-carboxylic acid and benzylpiperazine, an HPLC method would be developed to ensure the final product is free from these precursors. wikipedia.orgdrugfuture.com A typical analytical method involves using a reversed-phase column, such as a C8 or C18, where the nonpolar stationary phase retains the analyte. unodc.orgsysrevpharm.org The mobile phase, a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol, is then passed through the column. sysrevpharm.orgcore.ac.uk By adjusting the ratio of the organic modifier and the pH of the buffer, a high degree of separation between befuraline and its potential impurities can be achieved. core.ac.uk
Detection is commonly performed using an ultraviolet (UV) detector, as the benzofuran and phenyl moieties in befuraline absorb UV light. core.ac.ukmedkoo.com The method would be validated for linearity, precision, accuracy, and robustness to ensure it is suitable for routine analysis. core.ac.uknih.govnih.gov The purity of a this compound sample is determined by comparing the area of its chromatographic peak to the total area of all peaks in the chromatogram. A purity of over 98% is often required for research-grade materials. medkoo.com
The table below outlines typical parameters for an analytical HPLC method developed for the purity assessment of a hydrochloride salt compound like befuraline.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Specification | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | C18 and C8 columns are versatile and widely used for the analysis of a broad range of pharmaceutical compounds, including those with aromatic and heterocyclic structures. unodc.orgsysrevpharm.orgcore.ac.uk |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.05 M Potassium Phosphate or 0.1 M Ammonium Acetate) | Acetonitrile is a common organic modifier. Buffers are used to control the pH and ionic strength, which can significantly impact the retention and peak shape of ionizable compounds like hydrochloride salts. sysrevpharm.orgcore.ac.uk |
| pH | Adjusted to a range of 3.0 - 5.6 | The pH is optimized to ensure the analyte is in a single ionic form and to improve separation from impurities. sysrevpharm.orgcore.ac.uk |
| Flow Rate | 0.8 - 2.0 mL/min | This range is typical for analytical columns with a 4.6 mm internal diameter to achieve efficient separation in a reasonable time. sysrevpharm.orgcore.ac.uknih.gov |
| Detection | UV-Vis or Diode Array Detector (DAD) at ~254 nm or a specific maximum wavelength | Aromatic systems within the befuraline structure allow for strong UV absorbance. A DAD can monitor multiple wavelengths simultaneously. sysrevpharm.orgnih.gov |
| Injection Volume | 10 - 25 µL | A standard volume for injecting the dissolved sample onto the column. sysrevpharm.orgnih.gov |
Beyond purity analysis, HPLC is also employed in a preparative format for the isolation and purification of compounds. rjptonline.org Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. This involves using wider columns, larger particle sizes in the stationary phase, and higher mobile phase flow rates. rjptonline.org Following a synthesis, the crude reaction mixture containing this compound can be injected into a preparative HPLC system. As the separated components elute from the column, a fraction collector is used to selectively gather the portion of the eluent containing the pure compound. rjptonline.org The solvent is then removed, typically by rotary evaporation, to yield the isolated, purified this compound.
The following table illustrates a hypothetical chromatogram, showing the expected relative elution of befuraline and its key synthetic precursors in a reversed-phase system.
Table 2: Hypothetical Retention Times for Befuraline and Related Compounds
| Compound | Expected Retention Time (Minutes) | Rationale |
|---|---|---|
| Benzofuran-2-carboxylic acid | ~2.5 | As a relatively polar starting material, it is expected to have less interaction with the C18 stationary phase and elute early. |
| Benzylpiperazine | ~3.8 | This starting material is more non-polar than the carboxylic acid but generally less retained than the larger final product. |
| Befuraline | ~7.5 | As the largest and most non-polar of the three compounds, it will interact most strongly with the stationary phase, leading to the longest retention time. nih.gov |
Mechanistic Investigations of Befuraline Hydrochloride at Molecular and Cellular Levels
Interactions with Neurotransmitter Systems
The primary pharmacological activity of befuraline (B1209503) hydrochloride is linked to its interaction with monoamine neurotransmitter systems, which are crucial for mood regulation and cognitive function. nih.govwikipedia.org Its influence is characterized by the modulation of transporters responsible for the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), as well as by directly influencing neurotransmitter release. nih.govwikipedia.org
Pharmacological studies indicate that befuraline inhibits the uptake of norepinephrine and serotonin. nih.govresearchgate.net This action is primarily mediated by its active metabolite, benzylpiperazine (BZP), which functions as a monoamine transporter substrate. medkoo.comwikipedia.org BZP interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and, to a lesser extent, the dopamine transporter (DAT). wikipedia.org By binding to these transporter proteins, it effectively blocks them from clearing their respective neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations. nih.govwikipedia.orgwikipedia.org
The potency of BZP in inducing the release of these neurotransmitters, which is a measure of its interaction with the transporters, has been quantified. wikipedia.org BZP shows a higher potency for the norepinephrine and dopamine transporters compared to the serotonin transporter. wikipedia.org
| Neurotransmitter Transporter | EC₅₀ (nM) |
|---|---|
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
Beyond inhibiting reuptake, befuraline's metabolite BZP actively promotes the release of monoamine neurotransmitters. wikipedia.org This is described as an amphetamine-like action, where BZP induces reverse transport through the monoamine transporters. wikipedia.orgunivie.ac.at Instead of just blocking the transporters, it causes them to work in reverse, actively expelling neurotransmitters from the pre-synaptic neuron into the synapse. wikipedia.org
Exploration of Other Biochemical Pathways
The pharmacological profile of befuraline hydrochloride extends beyond its direct interactions with monoamine transporters, involving other significant biochemical pathways that contribute to its central nervous system activity.
Research suggests that this compound exerts a direct influence on central adrenergic structures, which are networks of neurons in the brain that use norepinephrine as their primary neurotransmitter. nih.govresearchgate.net This influence is demonstrated by its biphasic effect on norepinephrine-induced contractions in isolated tissue studies. nih.govresearchgate.net The compound's interaction with the adrenergic system is further supported by the activity of its metabolite, BZP, which acts as an antagonist at alpha-2 adrenergic receptors, thereby increasing central noradrenergic activity. wikipedia.org This direct modulation of adrenergic receptors and neurotransmitter levels in the central nervous system is a key aspect of its pharmacological action. nih.govuoanbar.edu.iq
For a compound like befuraline, its ability to partition into and interact with neuronal membranes would be a prerequisite for its engagement with membrane-embedded targets like monoamine transporters and G protein-coupled receptors. nih.govunivr.it The specific affinity and interaction profile of this compound with biological membranes has not been extensively detailed in the available literature, but such interactions are a fundamental aspect of its journey to its molecular targets. The pH of the environment can also influence drug-membrane affinity by altering the charge of both the compound and the membrane surface, thereby affecting electrostatic interactions. mdpi.com
Role as a Prodrug and Metabolite Activity in Preclinical Models
This compound is a psychoactive compound from the piperazine (B1678402) class that was developed in the 1970s. tandfonline.comwikipedia.org Preclinical and clinical investigations have revealed that its pharmacological effects are not solely attributable to the parent molecule but are significantly influenced by its transformation within the body into active metabolites. This biotransformation is central to its mechanism of action, positioning befuraline as a prodrug. A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into a pharmacologically active drug. nih.gov Research indicates that befuraline undergoes first-pass metabolism to yield its primary active metabolite, benzylpiperazine (BZP). tandfonline.comtandfonline.com
The fundamental aspect of befuraline's mechanism at the molecular level is its role as a precursor, or prodrug, for benzylpiperazine (BZP). tandfonline.comresearchgate.net Befuraline, chemically known as 1-benzofuran-2-yl(4-benzylpiperazin-1-yl)methanone, is structurally composed of a benzofuran-2-carboxylic acid moiety linked to a BZP moiety via an amide bond. wikipedia.orgnih.gov
In preclinical models, it is understood that after administration, this compound undergoes hydrolysis. This metabolic process cleaves the amide bond, releasing the two constituent parts: benzofuran-2-carboxylic acid and, more importantly, the pharmacologically active BZP. tandfonline.comtandfonline.com This conversion is a critical step, as the resulting BZP molecule is largely responsible for the subsequent stimulant and antidepressant effects observed. tandfonline.comwikipedia.org Evidence from early research supports the concept that this biotransformation occurs via first-pass metabolism, the process where a drug administered orally is metabolized at a specific location in the body (such as the liver), resulting in a reduced concentration of the parent drug reaching the systemic circulation. tandfonline.comtandfonline.com
This prodrug strategy allows for the delivery of BZP to the body. BZP itself is a known central nervous system stimulant with euphoriant properties similar to amphetamine. wikipedia.org By administering it in the form of befuraline, its pharmacokinetic profile is altered.
The pharmacological activity of befuraline is predominantly driven by its metabolites. While the parent compound is thought to have some activity, including potential inhibition of norepinephrine and serotonin uptake and phosphodiesterase inhibition, the contribution of its metabolic products, particularly BZP, is considered paramount. wikipedia.orgnih.gov
Primary Metabolite: Benzylpiperazine (BZP)
Once liberated from the parent befuraline molecule, BZP exerts its own distinct pharmacological effects. Preclinical studies in rats have shown that BZP increases the release of monoamine neurotransmitters, primarily dopamine and noradrenaline, with a lesser effect on serotonin. tandfonline.com Its mechanism is believed to involve the blockage of the dopamine transporter complex, which prevents the reuptake of dopamine from the synapse, thereby increasing its availability and signaling. tandfonline.com This action on the dopaminergic and serotonergic systems is similar to that of other stimulant drugs. wikipedia.org
Secondary Metabolites of Befuraline (via BZP Metabolism)
Following the initial conversion, BZP is further metabolized in the body. Preclinical studies in rats have identified several downstream metabolites. The analysis of rat urine after BZP administration revealed the presence of hydroxylated metabolites as the main products. nih.gov These secondary metabolites are a direct consequence of befuraline administration, arising from the breakdown of its primary active metabolite.
p-Hydroxy-BZP (p-OH-BZP): This was identified as the main metabolite of BZP in rats. nih.gov
m-Hydroxy-BZP (m-OH-BZP): This was identified as a minor metabolite of BZP in rats. nih.gov
N-benzylethylenediamine (BEDA) and Benzylamine: Other studies have noted that BZP can be metabolized into BEDA and benzylamine. nih.gov A study in mice found that BEDA also possesses psychoactive properties, enhancing memory acquisition and consolidation. nih.gov
The table below summarizes key findings from preclinical metabolic investigations of befuraline and its principal metabolite, BZP.
| Parent Compound | Preclinical Model | Identified Metabolites | Key Findings | Reference |
|---|---|---|---|---|
| Befuraline | General (deduced from literature) | Benzylpiperazine (BZP) | Befuraline acts as a prodrug, undergoing first-pass metabolism to produce active BZP. | tandfonline.comtandfonline.com |
| Benzylpiperazine (BZP) | Rat (in vivo) | p-Hydroxy-BZP (major), m-Hydroxy-BZP (minor) | BZP is metabolized via aromatic hydroxylation. Cumulative 48h excretion was ~25% for p-OH-BZP and ~2% for m-OH-BZP. | nih.gov |
| Benzylpiperazine (BZP) | General (literature) | N-benzylethylenediamine (BEDA), Benzylamine | BZP is metabolized to BEDA. | nih.gov |
| N-benzylethylenediamine (BEDA) | Mouse (in vivo) | Not specified | The BZP metabolite BEDA was found to enhance memory acquisition and consolidation. | nih.gov |
Compound Index
Preclinical Pharmacological Evaluation and Behavioral Studies of Befuraline Hydrochloride
In Vitro Pharmacological Profiling of Befuraline (B1209503) Hydrochloride
The in vitro evaluation of befuraline hydrochloride has been crucial in elucidating its mechanism of action, which appears to be distinct from classical tricyclic antidepressants. nih.gov Initial investigations suggest its effects are mediated through the inhibition of neurotransmitter reuptake and potentially other mechanisms, while showing a notable lack of activity at certain other receptors. nih.gov
Receptor binding assays for befuraline have indicated a specific, targeted profile. A key finding is its negligible central anticholinergic effect, which distinguishes it from many older antidepressant medications that often produce undesirable side effects due to muscarinic receptor blockade. nih.gov Furthermore, studies have shown no potentiation of effects induced by apomorphine (B128758) or tryptamine (B22526), suggesting a lack of significant direct interaction with dopamine (B1211576) and serotonin (B10506) receptors, respectively. nih.gov The active metabolite of befuraline, benzylpiperazine, is known to act as an antagonist at the alpha2-adrenoreceptor. wikipedia.org This action inhibits the negative feedback mechanism for norepinephrine (B1679862) release, leading to increased levels of this neurotransmitter. wikipedia.org
Table 1: Summary of Receptor Interaction Profile for Befuraline
Table 2: Neurotransmitter Uptake Inhibition Profile of Befuraline
In Vivo Behavioral Models in Research on this compound
Behavioral pharmacology studies in animal models have demonstrated that befuraline possesses antidepressant and alertness-promoting effects without significantly altering the normal gross behavior of the animals. nih.gov
Befuraline has shown efficacy in models sensitive to antidepressant drugs. It has been shown to counteract the depressant effects of agents like reserpine (B192253), tetrabenazine (B1681281), and perphenazine (B1679617), even at small doses. nih.gov One specific model where its activity was evaluated is the antagonism of tetrabenazine-induced palpebral ptosis in mice, a common screening test for antidepressant potential. researchgate.net
The Forced Swim Test (FST) is a standard preclinical screening tool for assessing antidepressant efficacy. nih.govresearchgate.net In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. nih.gov A reduction in immobility time is interpreted as an antidepressant-like effect. researchgate.netnih.gov Clinically used antidepressants typically increase active behaviors like swimming and climbing in this test. nc3rs.org.uk While specific data from FST studies on befuraline are not detailed in the available literature, its positive results in other antidepressant models, such as tetrabenazine antagonism, suggest a profile consistent with compounds that would be active in the FST. researchgate.net
In vivo studies have demonstrated that befuraline has a stimulating effect on the central nervous system (CNS). nih.gov This is evidenced by a prolongation of exploratory activity in animal models. nih.gov This effect suggests that befuraline increases alertness and the capacity to react to environmental stimuli. nih.gov At higher doses, this CNS stimulation manifests as EEG desynchronization. nih.gov These findings point towards a psychostimulant component of befuraline's activity profile, which may contribute to its therapeutic effects in certain depressive states characterized by psychomotor retardation.
Befuraline has been shown to improve performance in operant behavior tests and in the conditioned avoidance response (CAR) paradigm. nih.gov The CAR test assesses the ability of an animal to learn to avoid an aversive stimulus by performing a specific action in response to a preceding signal. wikipedia.org An improvement in performance in these tests by befuraline indicates an enhancement of alertness, attentiveness, and the ability to initiate reactions to environmental cues. nih.gov This contrasts with tranquilizing agents, which typically inhibit conditioned avoidance responses. nih.gov The enhancement of these cognitive and motor-response functions further supports the alertness-promoting properties of the compound. nih.gov
Investigation of Aggression-Inhibiting Properties of this compound
Preclinical studies have indicated that this compound possesses notable aggression-inhibiting properties. nih.govwikipedia.org In animal models, befuraline was shown to inhibit fighting behavior. nih.govwikipedia.org A key finding from this research is that the anti-aggressive effect of befuraline is achieved without inducing sedation, meaning it did not impair the normal behavior of the animals. nih.govwikipedia.org This suggests a specific action on aggression rather than a general central nervous system depressant effect. nih.gov
While the abstracts of seminal studies mention these findings, detailed quantitative data from the specific experimental models of aggression are not available in the reviewed literature. Therefore, a data table illustrating these findings cannot be generated.
Effects of this compound on Chemically Induced Central Nervous System Depressed States
This compound has demonstrated efficacy in counteracting states of central nervous system (CNS) depression induced by various chemical agents in preclinical models. nih.govwikipedia.org Research shows that even small doses of befuraline can activate a CNS that has been depressed by substances such as reserpine, tetrabenazine, or perphenazine. nih.govwikipedia.orgresearchgate.net
The administration of befuraline in these models led to an improvement in alertness, attentiveness, and the capacity to react to environmental stimuli. nih.govwikipedia.org This was evidenced by prolonged exploratory activity and enhanced performance in operant behavior tests and conditioned avoidance responses. nih.govwikipedia.org High doses of the compound were observed to stimulate the CNS, leading to EEG desynchronization. nih.govwikipedia.org
The antagonism of effects induced by reserpine and tetrabenazine is a common screening method for potential antidepressant compounds. drugbank.com Reserpine, for instance, depletes catecholamines, leading to symptoms like ptosis (eyelid drooping) and hypothermia, which can be reversed by effective antidepressants. nih.govdrugbank.com Befuraline's ability to counteract these chemically-induced depressive states is a significant indicator of its potential antidepressant and stimulant activity. nih.govwikipedia.org
Specific quantitative results detailing the degree of reversal of these depressed states (e.g., specific changes in ptosis scores or body temperature) are not available in the accessible literature, which precludes the creation of a detailed data table.
Structure Activity Relationship Sar and Computational Studies of Befuraline Hydrochloride
Elucidation of Key Structural Moieties for Biological Activity of Befuraline (B1209503) Hydrochloride
The biological effects of befuraline hydrochloride are intricately linked to its specific structural components, namely the piperazine (B1678402) core, and the benzofuran (B130515) and benzyl (B1604629) substituents.
Impact of Structural Modifications on Target Affinity and Potency of this compound Analogues
Below is a table of selected befuraline analogues and their reported activities:
| Compound | Modification | Reported Activity |
| Dihydrobefuraline | Reduction of the furan (B31954) ring | Elevated antidepressant activity researchgate.net |
| Amide Analogue 1 | Modification of the amide linkage | Antidepressive agent researchgate.net |
| Amide Analogue 24 | Modification of the amide linkage | Antidepressive agent researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) Approaches in this compound Research
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This approach is a valuable tool in drug discovery for predicting the activity of new compounds and reducing the need for extensive synthesis and testing. ajrconline.orgepa.gov QSAR models are built by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their measured biological effects. nih.govmdpi.com
While specific QSAR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to its class of compounds. For example, QSAR studies on other piperazine derivatives have been conducted to understand their various biological activities. nih.gov These studies help in identifying the key structural features that contribute to a compound's activity, which can then guide the design of more potent and selective analogues. ajrconline.org
Computational Chemistry in Mechanistic Understanding of this compound
Computational chemistry utilizes computer simulations to study and predict chemical phenomena, providing insights that complement experimental research. openaccessjournals.combioscipublisher.com It has become an indispensable tool in modern drug discovery for understanding molecular interactions and guiding the design of new therapeutic agents. bioscipublisher.commdpi.com
Molecular Docking and Binding Affinity Predictions for this compound and its Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.mymdpi.com This method is widely used to predict the interaction between a drug molecule (ligand) and its biological target, typically a protein or enzyme. mdpi.comphcogj.com By simulating the binding process, molecular docking can help to understand the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. mdpi.comnih.gov
In the context of this compound, molecular docking studies could be employed to visualize how it interacts with its target proteins at the atomic level. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. phcogj.com The binding energy, calculated from docking simulations, can provide a prediction of the ligand's potency. ukm.my While the search results mention molecular docking in the context of other compounds, the application of this technique to befuraline and its analogues would be a logical step in elucidating their mechanism of action and in the rational design of new, improved compounds. rsc.org
Application of Density Functional Theory (DFT) for Electronic Properties Analysis of this compound
The core of DFT lies in using the electron density, a function of only three spatial coordinates, to determine the properties of a many-electron system. wikipedia.org This approach is computationally more efficient than traditional methods that rely on the complex many-electron wave function. For a molecule like this compound, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation, which corresponds to the minimum energy state of the molecule.
Once the optimized structure is obtained, a range of electronic properties can be calculated. These properties are instrumental in developing a comprehensive Structure-Activity Relationship (SAR). Key electronic descriptors that would be analyzed for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, understanding the localization of these orbitals on its benzofuran, piperazine, or benzyl moieties would indicate the most probable sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would highlight potential sites for non-covalent interactions, such as hydrogen bonding, which are vital for its binding to biological targets. The nitrogen atoms of the piperazine ring and the oxygen atom of the carbonyl group would likely be identified as regions of negative potential, attractive to electrophiles or hydrogen bond donors.
Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are indicative of a molecule's redox stability and its susceptibility to metabolic processes.
The insights gained from such DFT analyses are invaluable for medicinal chemists. By calculating and visualizing these electronic properties, researchers can rationalize the observed biological activity of a compound and make informed predictions about the potential effects of structural modifications. For instance, modifying a substituent on the benzofuran or benzyl ring of Befuraline would alter the electronic distribution across the entire molecule, which would, in turn, affect its reactivity, binding affinity to its target, and metabolic stability. This predictive power allows for a more rational approach to drug design, moving beyond traditional trial-and-error methods. unife.it
Below is a hypothetical data table illustrating the types of electronic properties that would be generated from a DFT analysis of Befuraline. Note: The following values are for illustrative purposes only and are not based on actual experimental or computational data for this compound.
| Electronic Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.8 D | Indicates overall molecular polarity. |
| Ionization Potential | 7.1 eV | Relates to the ease of oxidation. |
| Electron Affinity | 0.9 eV | Relates to the ease of reduction. |
Advanced Analytical Methodologies for Befuraline Hydrochloride Research
Chromatographic Techniques in Befuraline (B1209503) Hydrochloride Research (Beyond Basic Characterization)
Chromatographic methods are central to the analysis of befuraline hydrochloride, enabling the separation of the parent compound from its metabolites or degradation products.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification in Preclinical Biological Matrices
Metabolite profiling is a critical component of drug discovery and development, offering insights into the biotransformation of a compound. nih.gov Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the foremost technique for these studies due to its high sensitivity and specificity. researchgate.netescientificpublishers.com In preclinical research involving this compound, LC-MS/MS would be employed to identify and quantify its metabolites in various biological matrices such as plasma, urine, and feces. nih.govescientificpublishers.com
The process begins with the separation of the parent drug and its metabolites using liquid chromatography. researchgate.net The effluent is then introduced into a mass spectrometer. The instrument can determine the masses of various metabolites with high accuracy, which helps in identifying the type of metabolic reaction that has occurred (e.g., hydroxylation, demethylation). researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions and analyzing the resulting fragment patterns, which is crucial for the structural elucidation of unknown metabolites. researchgate.net This approach is essential for comparing metabolic profiles across different species in preclinical studies to ensure that animal models are appropriate for toxicological evaluations. evotec.com High-resolution mass spectrometry (HR-MS) further enhances this process by enabling semi-quantification without the need for radiolabeled compounds. evotec.com
Table 1: Illustrative LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Typical Condition |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 300 × 3.9 mm, 10 µm) brieflands.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Ammonium (B1175870) Acetate Buffer brieflands.com |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) nih.gov |
| Scan Mode | Full Scan for profiling, followed by Product Ion Scan (PIS) for structural elucidation |
| Biological Matrix | Plasma, Urine, Feces nih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction brieflands.com |
High-Performance Thin-Layer Chromatography (HPTLC) in Purity and Stability Studies of this compound
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and quantification capabilities. ijprajournal.com It is a valuable tool for assessing the purity of this compound and for conducting stability studies. ijprajournal.comnih.govjfda-online.com The advantage of HPTLC is that multiple samples can be analyzed simultaneously, which reduces analysis time and cost. jfda-online.com
In purity analysis, HPTLC can effectively separate the main compound from any impurities present in the bulk drug substance. For stability testing, the drug is subjected to various stress conditions as per International Council for Harmonisation (ICH) guidelines, such as heat, hydrolysis (acidic and basic), and oxidation. nih.gov The stressed samples are then analyzed by HPTLC to separate the parent drug from any degradation products that may have formed. nih.gov Densitometric scanning of the developed plates at a specific wavelength allows for the quantification of the parent drug and the degradation products. jfda-online.comresearchgate.net The specificity of a stability-indicating HPTLC method is confirmed by demonstrating that the degradation product peaks are well-resolved from the drug peak. nih.gov
Table 2: Representative HPTLC Method for Purity and Stability Analysis
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates nih.govresearchgate.net |
| Mobile Phase | A mixture of organic solvents, e.g., Chloroform: Methanol: Ethyl Acetate: Acetic Acid researchgate.net |
| Chamber Saturation | 20-30 minutes ijprajournal.com |
| Application | 5 µL of standard and sample solutions jfda-online.com |
| Detection Wavelength | Determined by UV scan (e.g., 218 nm or 270 nm) nih.govresearchgate.net |
| Quantification | Densitometric scanning |
| Validation | Performed according to ICH guidelines for accuracy, precision, and specificity jfda-online.comresearchgate.net |
Advanced Spectroscopic Techniques in Mechanistic Studies of this compound
To understand the mechanistic action of this compound at a molecular level, advanced spectroscopic methods are employed. These techniques provide detailed information about the compound's three-dimensional structure and electronic properties. nih.gov For instance, techniques like X-ray crystallography can confirm the spatial arrangement of atoms and the conformation of the piperazine (B1678402) ring within the befuraline molecule.
Other advanced methods, such as various X-ray spectroscopic techniques, can offer insights into the geometric and electronic structure of the molecule. nih.gov These can include X-ray absorption and emission spectroscopy. nih.gov While often applied to metalloproteins, the principles can be adapted to study interactions of small molecules like befuraline with their biological targets, providing information on bonding and electronic states. nih.gov
Electrochemical Methods for Detection and Characterization of this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection and quantification of pharmaceutical compounds. mdpi.comelectrochemsci.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are frequently used. mdpi.com These methods are based on measuring the current response of an electroactive compound, like this compound, to a changing potential.
For analysis, a working electrode, often a modified carbon or gold electrode, is used. electrochemsci.orgmdpi.com Nanomaterial-based modifications can significantly enhance the sensor's performance, leading to lower detection limits and wider linear ranges. mdpi.com CV can be used to study the electrochemical behavior of befuraline, including its oxidation or reduction potential and the reversibility of the electrochemical process. mdpi.com DPV and SWV are typically used for quantitative analysis due to their higher sensitivity and better resolution compared to CV. mdpi.commdpi.com These methods could be validated for the routine analysis of this compound in pharmaceutical formulations or even for screening in biological fluids. mdpi.comresearchgate.net
Table 3: Example Figures of Merit for an Electrochemical Detection Method (DPV)
| Parameter | Example Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) mdpi.com |
| Working Electrode | Gold Nanoparticle Modified Screen-Printed Carbon Electrode mdpi.com |
| Linear Range | e.g., 8.0–480 µM mdpi.com |
| Limit of Detection (LOD) | e.g., 11.6 µM mdpi.com |
| Limit of Quantification (LOQ) | e.g., 38.6 µM mdpi.com |
| Application | Quantification in pharmaceutical formulations and biological samples (e.g., urine) mdpi.com |
Comparative Preclinical Pharmacology and Analogue Research of Befuraline Hydrochloride
Comparative Studies with Other Monoaminergic Modulators
Differentiation of Befuraline (B1209503) Hydrochloride from Tricyclic Antidepressants in Preclinical Models
Befuraline hydrochloride, a piperazine (B1678402) derivative, demonstrates a distinct pharmacological profile in preclinical models when compared to traditional tricyclic antidepressants (TCAs). nih.gov Developed in the 1970s in Germany, its chemical structure is fundamentally different from the three-ring core of TCAs. nih.gov This structural divergence is a key factor in its differing preclinical pharmacological effects.
A significant point of differentiation is befuraline's negligible central anticholinergic activity. nih.gov In contrast, many TCAs are known for their significant anticholinergic properties, which contribute to a range of side effects. Preclinical studies have shown that befuraline does not significantly interact with cholinergic receptors, suggesting a more favorable side effect profile in this regard. nih.gov
Furthermore, while TCAs can have sedative effects, befuraline has been observed to increase alertness, attentiveness, and the capacity to react to environmental stimuli in animal models. nih.gov This is evidenced by prolonged exploratory activity and improved performance in operant behavior and conditioned avoidance response tests. nih.gov High doses of befuraline have been shown to stimulate the central nervous system, leading to EEG desynchronization. nih.gov
In preclinical models of depression, where the central nervous system is depressed by agents like reserpine (B192253) or tetrabenazine (B1681281), even small doses of befuraline can activate the CNS. nih.gov Additionally, befuraline exhibits aggression-inhibiting activity without producing sedation. nih.gov Unlike some TCAs, it does not potentiate the effects of apomorphine (B128758) or tryptamine (B22526) and does not influence hexobarbital-induced anesthesia. nih.gov
The mechanism of action of befuraline is not fully elucidated but is thought to involve the inhibition of norepinephrine (B1679862) and serotonin (B10506) uptake, as well as the inhibition of phosphodiesterase. nih.gov This contrasts with the primary mechanism of TCAs, which is the blockade of serotonin and norepinephrine reuptake.
Table 1: Comparative Preclinical Profile of this compound and Tricyclic Antidepressants
| Feature | This compound | Tricyclic Antidepressants (TCAs) |
| Chemical Structure | Non-tricyclic, piperazine derivative | Three-ring nucleus |
| Anticholinergic Effects | Negligible | Often significant |
| CNS Effects | Stimulant at high doses, increases alertness | Can be sedative |
| Behavioral Effects | Prolongs exploratory activity, improves conditioned avoidance | Variable, can impair performance |
| Mechanism of Action | Inhibition of norepinephrine and serotonin uptake, phosphodiesterase inhibition | Primarily block reuptake of norepinephrine and serotonin |
Pharmacological Comparisons with Related Analogues such as Piberaline (B1195826) (Trelibet) and Dihydrobefuraline
Piberaline (also known as Trelibet or EGYT-475) is a psychoactive drug from the piperazine class, developed in the 1980s. iiab.me It shares structural similarities with befuraline and also exhibits stimulant and antidepressant effects. iiab.me Much like befuraline, the pharmacological activity of piberaline is largely attributed to its active metabolite, benzylpiperazine. iiab.mewikipedia.org Research on piberaline was conducted in Hungary and Spain, but it did not achieve widespread clinical use. iiab.me In preclinical studies, piberaline was shown to antagonize reserpine-induced dopamine (B1211576) depletion in the olfactory tubercle of rats. ncats.io Unlike tricyclic antidepressants, piberaline was found to improve the acquisition of avoidance conditioning without facilitating the extinction of learned behavior. ncats.io Its active metabolite, EGYT-2760, is suggested to have a central serotonergic action involving both serotonin uptake inhibition and 5-HT1 receptor agonism. ncats.io
Dihydrobefuraline is another analogue of befuraline that has been investigated for its antidepressant properties. In a study reporting the synthesis of several amide derivatives of benzylpiperazine, dihydrobefuraline was noted to have "elevated antidepressive activity" in preclinical tests. researchgate.net However, detailed comparative pharmacological data for dihydrobefuraline against befuraline and piberaline are not extensively available in the current literature.
Investigation of this compound Analogues and Derivatives for Modified Activity Profiles
The synthesis and evaluation of analogues and derivatives of befuraline have been an area of interest to explore structure-activity relationships and potentially develop compounds with modified pharmacological profiles. The core structure of befuraline, N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine, offers several sites for chemical modification. nih.govwikipedia.org
Research has been conducted on the synthesis of various amide derivatives of benzylpiperazine, which includes analogues of both befuraline and piberaline. researchgate.net These studies aimed to identify compounds with enhanced antidepressive activity. As mentioned previously, these investigations identified dihydrobefuraline as a compound with potentially elevated antidepressant effects compared to the parent compound. researchgate.net
The development of befuraline derivatives could theoretically aim to modulate a variety of pharmacological parameters. For instance, modifications to the benzofuran (B130515) ring, the benzyl (B1604629) group, or the piperazine linker could influence the affinity and selectivity for monoamine transporters (e.g., serotonin, norepinephrine, and dopamine transporters). nih.govnih.gov Altering these interactions could lead to derivatives with a more targeted mechanism of action or a different balance of stimulant and antidepressant effects.
Future Directions and Translational Research Perspectives for Befuraline Hydrochloride Preclinical Focus
Befuraline (B1209503) hydrochloride, a piperazine (B1678402) derivative developed in the 1970s, represents a non-tricyclic antidepressant compound with a unique pharmacological profile. nih.govwikipedia.org While it saw some clinical use, its full therapeutic potential and intricate mechanisms remain partially understood. The progression of translational science offers new avenues to revisit this compound, focusing on preclinical research to build a more comprehensive understanding. This article explores future research directions for befuraline hydrochloride, centering on its mechanistic pathways, the development of advanced preclinical models, the rational design of new analogues, and methodological innovations in its study.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Befuraline hydrochloride in experimental samples?
this compound (C₂₀H₂₀N₂O₂·HCl) can be identified using a combination of UV-Vis spectroscopy (λmax ~260–280 nm for benzofuran derivatives) and HPLC with UV detection (C18 column, mobile phase: phosphate buffer [pH 3.0]/acetonitrile [70:30], flow rate 1.0 mL/min). Confirmatory analysis should include mass spectrometry (MS) for molecular ion detection (m/z 348.8 [M+H]+) and FT-IR to verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹). Cross-reference with certified reference materials (CRMs) and databases like PubChem (CID 73346) .
Q. How should synthesis protocols for this compound be optimized to ensure reproducibility in academic settings?
Follow a stepwise approach:
Synthesis of the benzofuran-piperazine base : React 2-benzofurancarboxylic acid with 1-benzylpiperazine in the presence of DCC (dicyclohexylcarbodiimide) under inert conditions.
Hydrochloride salt formation : Treat the base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether.
Purity validation : Use HPLC-UV (as above) to confirm ≥98% purity, with residual solvents tested via GC-MS per ICH Q3C guidelines. Document all parameters (e.g., reaction time, temperature, molar ratios) to ensure replicability .
Q. What are the critical parameters for preparing stable stock solutions of this compound for in vitro studies?
- Solvent : Use deionized water or phosphate-buffered saline (PBS) at pH 7.4. Avoid DMSO due to potential hydrolysis.
- Concentration : Prepare ≤10 mM solutions to prevent precipitation.
- Storage : Aliquot into amber vials under nitrogen; store at –20°C for ≤1 month. Avoid freeze-thaw cycles. Validate stability via HPLC at T0 and T30 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?
Discrepancies (e.g., bioavailability variations) may arise from differences in:
- Experimental design : Compare dosing regimens (e.g., oral vs. intravenous), animal models (species, age), and analytical methods (e.g., LC-MS vs. ELISA).
- Data normalization : Account for covariates like body weight and metabolic enzyme activity.
- Statistical analysis : Apply mixed-effects models to handle inter-study variability. Replicate key studies using harmonized protocols .
Q. What strategies are recommended for isolating and quantifying trace impurities in this compound batches?
Use HPLC-DAD/HRMS with the following parameters:
- Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm).
- Gradient : 10–90% acetonitrile in 0.1% formic acid over 25 minutes.
- Detection : Monitor at 254 nm (DAD) and perform HRMS for structural elucidation of impurities (e.g., dealkylated byproducts).
- Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.05%) and LOQ (≤0.15%) .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in neurological models while minimizing off-target effects?
- In vitro : Use primary neuronal cultures with multi-electrode arrays (MEAs) to assess electrophysiological responses. Include positive controls (e.g., fluoxetine) and negative controls (vehicle).
- In vivo : Employ a randomized, blinded design with escalating doses (0.1–10 mg/kg). Monitor biomarkers like serotonin reuptake inhibition (SERT activity) and neuroinflammatory markers (IL-6, TNF-α).
- Data interpretation : Apply Hill equation modeling to derive EC50 values and assess therapeutic index (TI) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
